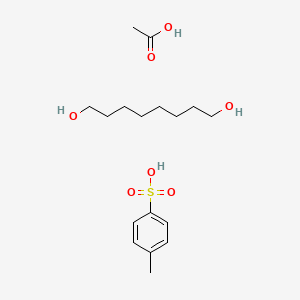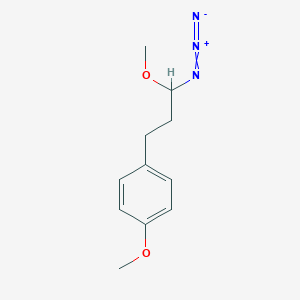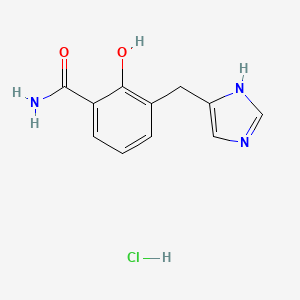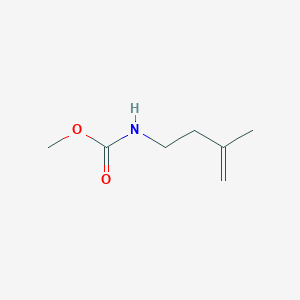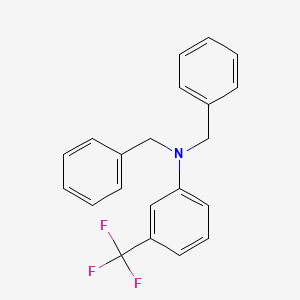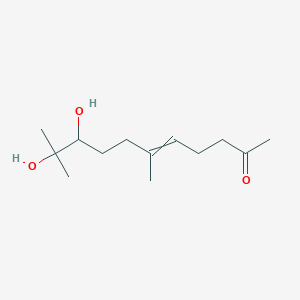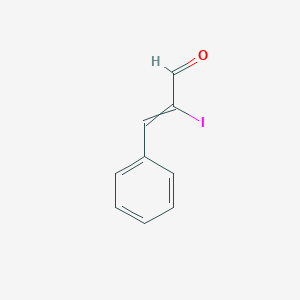![molecular formula C12H11BrN6O B14287242 9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline CAS No. 138769-24-1](/img/structure/B14287242.png)
9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline is a synthetic compound known for its potential applications in medicinal chemistry, particularly as an anticancer agent. This compound belongs to the class of tetrazoloquinazolines, which are characterized by their unique structural framework that combines tetrazole and quinazoline moieties.
Métodos De Preparación
The synthesis of 9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinazoline core: This step involves the cyclization of appropriate precursors to form the quinazoline skeleton.
Introduction of the bromine atom: Bromination is carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Tetrazole ring formation: The tetrazole ring is introduced through cycloaddition reactions involving azides and nitriles.
Morpholine substitution: The final step involves the substitution of a morpholine group at the desired position using appropriate reagents and conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and various amines.
Cycloaddition: The tetrazole ring can participate in cycloaddition reactions with alkenes or alkynes to form new ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline involves several molecular targets and pathways:
Inhibition of cell proliferation: The compound interferes with the cell cycle, leading to the inhibition of cell division and proliferation.
Induction of cytotoxicity: It induces cytotoxic effects by damaging the integrity of the cytoplasmic membrane and causing DNA breaks.
Protein synthesis disruption: The compound affects protein synthesis, preventing cells from entering mitosis and leading to cell death.
Comparación Con Compuestos Similares
9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline can be compared with other tetrazoloquinazoline derivatives:
9-Chloro-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline: Similar in structure but with a chlorine atom instead of bromine, it exhibits different reactivity and biological activity.
5-(Morpholin-4-yl)tetrazolo[1,5-c]quinazoline: Lacks the halogen substitution, leading to variations in chemical properties and applications.
9-Bromo-5-(piperidin-4-yl)tetrazolo[1,5-c]quinazoline: Substitution of morpholine with piperidine alters the compound’s pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
138769-24-1 |
|---|---|
Fórmula molecular |
C12H11BrN6O |
Peso molecular |
335.16 g/mol |
Nombre IUPAC |
4-(9-bromotetrazolo[1,5-c]quinazolin-5-yl)morpholine |
InChI |
InChI=1S/C12H11BrN6O/c13-8-1-2-10-9(7-8)11-15-16-17-19(11)12(14-10)18-3-5-20-6-4-18/h1-2,7H,3-6H2 |
Clave InChI |
NRPFFHSZVHJJJP-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC3=C(C=C(C=C3)Br)C4=NN=NN42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




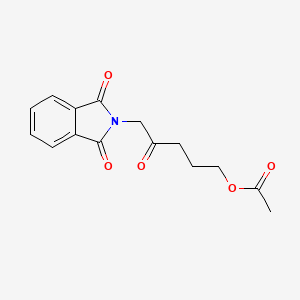
![2-{[2-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]oxy}ethan-1-ol](/img/structure/B14287173.png)
